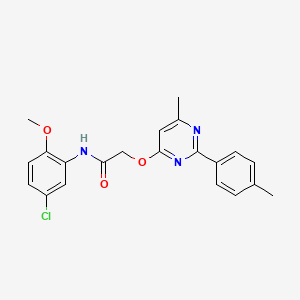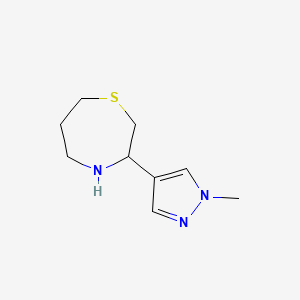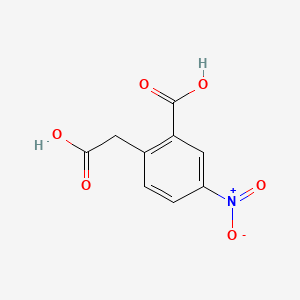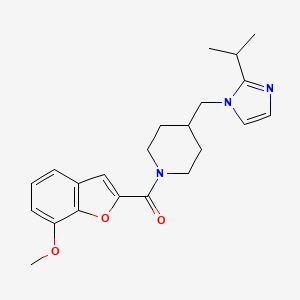![molecular formula C26H25N3O4 B2518007 1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea CAS No. 891112-55-3](/img/structure/B2518007.png)
1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea" is a urea derivative that is likely to have been synthesized for its potential biological activity. Urea derivatives are known for their diverse range of biological applications, including antimicrobial and anticancer properties. The papers provided discuss various urea derivatives and their synthesis, structure, and biological activities, which can provide insights into the analysis of the compound .
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. In the context of the provided papers, substituted urea compounds have been synthesized using different methods. For example, substituted dibenzo dioxaphosphocin-6-yl ureas were synthesized by reacting hexachlorophene with carbamidophosphoric acid dichlorides in the presence of triethylamine in dry toluene at 45-50 °C, as discussed in one of the studies . Although the exact synthesis method for "1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea" is not provided, it is likely that a similar approach could be used, involving the reaction of the appropriate isocyanate and amine precursors.
Molecular Structure Analysis
The molecular structure of urea derivatives is crucial for their biological activity. The paper discussing the 2,6-bis(2-benzimidazolyl)pyridine receptor for urea recognition highlights the importance of hydrogen bonding in the formation of stable supramolecular complexes . The receptor utilizes imine nitrogen atoms and a cavity to form hydrogen-bonded adducts with high binding affinity. This suggests that the molecular structure of "1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea" may also allow for specific interactions with biological targets through hydrogen bonding.
Chemical Reactions Analysis
Urea derivatives can participate in various chemical reactions, primarily due to their functional groups. The presence of the urea moiety allows for the formation of hydrogen bonds, which can lead to the formation of complexes with other molecules. The papers do not provide specific reactions for the compound , but the antimicrobial activity of N-substituted ureas suggests that these compounds can interact with biological systems, possibly through reactions with enzymes or other cellular components .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The spectral data (IR, 1H, 13C, and 31P NMR) of synthesized urea compounds provide information about their structural features and purity . These properties are essential for understanding the behavior of the compounds in biological systems and for optimizing their activity and toxicity profiles. For instance, modifications to the urea moiety in anticancer agents have been shown to reduce acute oral toxicity while retaining antiproliferative activity .
Applications De Recherche Scientifique
Synthetic Approaches and Chemical Transformations
Research on urea derivatives often focuses on synthetic methodologies, aiming to develop new compounds with potential applications. For instance, studies involving the synthesis of new dialkyl 2,2′-[carbonylbis(azanediyl)]dibenzoates via Curtius rearrangement highlight the versatility of urea derivatives in forming complex molecules (Khouili et al., 2021). These synthetic routes are foundational for creating compounds with specific structural features for further application in various fields of chemistry and material science.
Functionalized Compounds and Their Applications
The preparation and characterization of compounds with specific functional groups are crucial for their potential utility in pharmaceuticals and materials science. For example, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides introduces a new class of cyclic dipeptidyl ureas, showcasing the breadth of chemical diversity achievable through targeted synthesis (Sañudo et al., 2006). Such compounds can be explored for various biological activities or material properties, depending on their structural characteristics.
Chemical Sensing and Molecular Recognition
Urea derivatives are also investigated for their potential in chemical sensing and molecular recognition. The study of 2,6-bis(2-benzimidazolyl)pyridine receptor for urea recognition demonstrates how urea derivatives can form highly stable supramolecular complexes, useful in chemical sensors or for selective binding applications (Chetia & Iyer, 2006). These findings contribute to the development of novel sensors and diagnostic tools.
Environmental Applications
In environmental science, the effect of nitrogen-containing compounds on the formation of polychlorinated dibenzo-p-dioxins/furans through de novo synthesis has been studied, showing that compounds like urea can significantly reduce the formation of these harmful compounds (Kuzuhara et al., 2005). This research indicates potential environmental applications of urea derivatives in pollution control and waste management.
Mécanisme D'action
Target of Action
The primary target of 1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea is the enzyme urease . Urease is a critical enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. This reaction plays a significant role in the nitrogen cycle and is crucial for many organisms.
Mode of Action
The compound interacts with its target, urease, by inhibiting its activity
Biochemical Pathways
By inhibiting urease, 1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea affects the urea cycle, a series of biochemical reactions that produce ammonia from urea. This can have downstream effects on other biochemical pathways, particularly those involving nitrogen metabolism .
Result of Action
The inhibition of urease by 1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea can result in decreased levels of ammonia, a product of the urea cycle. This could potentially affect various cellular processes, particularly those involving nitrogen metabolism .
Propriétés
IUPAC Name |
1-benzhydryl-3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O4/c30-24-15-20(17-29(24)21-11-12-22-23(16-21)33-14-13-32-22)27-26(31)28-25(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,16,20,25H,13-15,17H2,(H2,27,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEXXXCHBUGUPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2517927.png)
amino}ethyl)acetamide](/img/structure/B2517928.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2517931.png)
![2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2517932.png)
![Methyl 2-amino-2-[3-(2-fluoroethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2517933.png)





